molecular formula C18H16FN3O3 B6540374 4-fluoro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021225-32-0

4-fluoro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

Cat. No. B6540374
CAS RN: 1021225-32-0
M. Wt: 341.3 g/mol
InChI Key: FIMLCDJTLAKXRY-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The furan ring and the pyridazine ring are heterocyclic compounds that are also frequently found in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a furan ring, and a pyridazine ring. These groups could potentially allow for various interactions with biological targets, including hydrogen bonding and π-π stacking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, potentially increasing its solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides, furans, and pyridazines are all found in various pharmaceutical drugs, which have a wide range of targets .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the presence of functional groups common in pharmaceutical drugs, it could potentially have medicinal applications .

properties

IUPAC Name

4-fluoro-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-14-6-4-13(5-7-14)18(24)20-10-2-11-22-17(23)9-8-15(21-22)16-3-1-12-25-16/h1,3-9,12H,2,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMLCDJTLAKXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide

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